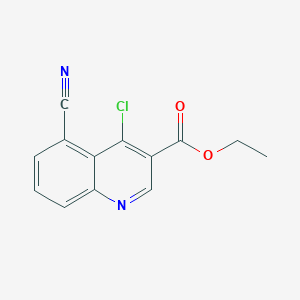

Ethyl4-chloro-5-cyanoquinoline-3-carboxylate

Description

Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a quinoline derivative featuring a chloro substituent at position 4, a cyano group at position 5, and an ethyl ester at position 2.

Properties

Molecular Formula |

C13H9ClN2O2 |

|---|---|

Molecular Weight |

260.67 g/mol |

IUPAC Name |

ethyl 4-chloro-5-cyanoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)9-7-16-10-5-3-4-8(6-15)11(10)12(9)14/h3-5,7H,2H2,1H3 |

InChI Key |

GEDSUVYGEROOFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions with water or alcohol.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives.

Hydrolysis: 4-chloro-5-cyanoquinoline-3-carboxylic acid.

Reduction: 4-chloro-5-aminomethylquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Polarity and Solubility: The cyano group in the target compound increases polarity compared to analogs with methoxy (e.g., ethyl 4-chloro-8-methoxyquinoline-3-carboxylate) or methyl groups. This may improve aqueous solubility but reduce membrane permeability .

- Stability: The ester group in position 3 is prone to hydrolysis under acidic/basic conditions, similar to other ethyl carboxylate analogs. However, the electron-withdrawing cyano group at position 5 may stabilize the ring against nucleophilic attack .

Biological Activity

Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and recent research findings.

The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves the reaction between 4-chloroquinoline-3-carboxylic acid and ethyl cyanoacetate. The reaction is conducted under basic conditions using reagents such as sodium ethoxide or potassium carbonate, often requiring heating to facilitate product formation. This compound features a unique combination of functional groups that enhance its chemical reactivity and biological activity compared to structurally similar compounds.

Biological Activity Overview

Research indicates that ethyl 4-chloro-5-cyanoquinoline-3-carboxylate exhibits notable biological activity through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in DNA replication and protein synthesis, suggesting antimicrobial and anticancer properties.

- Antiproliferative Effects : Studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, particularly in human colon carcinoma (HCT116) cells. The IC50 values for various derivatives have been reported, indicating the potency of these compounds in cancer treatment .

The biological activity of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Phosphodiesterase Inhibition : It has been explored as a selective inhibitor of phosphodiesterase enzymes, which are critical for various cellular processes.

- Tubulin Polymerization : Similar quinoline derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Ethyl 4-Chloro-5-Cyanoquinoline-3-Carboxylate Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-Chloro-5-Cyanoquinoline-3-Carboxylate | HCT116 | X.XX | Tubulin Disruption |

| IsoCA-4 | HCT116 | Y.YY | Tubulin Disruption |

| Trichostatin A | HCT116 | Z.ZZ | HDAC Inhibition |

Note: Actual IC50 values (X.XX, Y.YY, Z.ZZ) should be filled with specific data from experimental results.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, emphasizing how modifications can enhance biological activity. For instance, altering the halogen substituents or the position of the cyano group can significantly impact the compound's efficacy against tumor cells .

Moreover, molecular docking studies have been employed to predict the binding affinity of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate with various biological targets, providing insights into its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate?

- The synthesis typically involves multi-step reactions, including cyclization, halogenation, and cyanation. For analogous quinoline derivatives, cyclocondensation of ethyl acetoacetate with substituted anilines under acidic conditions is a common starting point, followed by halogenation (e.g., chlorination) and cyanation using reagents like CuCN or KCN . Optimization of catalysts (e.g., palladium for cyanation) and reaction solvents (e.g., DMF or THF) is critical to achieving high yields .

Q. How can structural characterization of this compound be performed?

- X-ray crystallography is the gold standard for resolving bond lengths, angles, and crystal packing. For example, bond angles like C3–C2–C16 (118.39°) and torsion angles in similar quinoline derivatives have been determined using SHELX programs for refinement . Spectroscopic methods include:

- NMR : H and C NMR to confirm substituent positions (e.g., cyano and chloro groups).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- IR spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm) .

Q. What are the key reactivity patterns of this compound?

- The chloro and cyano groups are reactive sites. For example:

- Nucleophilic substitution : Chloro substituents can be replaced by amines or thiols under basic conditions, as seen in analogous quinolines .

- Cyano group reduction : Catalytic hydrogenation (e.g., H/Pd-C) converts –CN to –CHNH, enabling further derivatization .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

- Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL for iterative refinement:

- Apply TWIN/BASF commands for twinned data.

- Compare experimental data (e.g., C–Cl bond length ~1.73 Å) with computational models (DFT-optimized geometries) to validate accuracy .

- Example structural parameters from related compounds:

| Bond/Angle | Experimental Value | Computational Value |

|---|---|---|

| C–Cl bond length | 1.73 Å | 1.75 Å |

| N1–C3–C19 angle | 115.56° | 116.2° |

| Data sourced from X-ray studies |

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Step 1 : Synthesize analogs by modifying the chloro, cyano, or ester groups. For example:

- Replace –Cl with –F or –Br to assess halogen effects on bioactivity.

- Modify the ethyl ester to methyl or tert-butyl esters to study steric impacts .

- Step 2 : Test analogs against target enzymes (e.g., kinases) using enzymatic assays. Compare IC values to identify critical substituents.

- Step 3 : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding modes in protein active sites .

Q. What strategies optimize synthetic routes for scalability?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions. For example:

- Use microwave-assisted synthesis to reduce reaction time from hours to minutes.

- Employ flow chemistry for continuous production, minimizing side reactions .

Data Contradictions and Solutions

-

Issue : Discrepancies in cyano group reactivity between experimental and computational models.

-

Issue : Low yields in cyanation steps.

- Solution : Optimize catalyst (e.g., switch from CuCN to Zn(CN)) and use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.